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Compound of Interest

Compound Name: 2-Furanacrolein

Cat. No.: B1300914

Introduction

In the landscape of modern medicinal chemistry and materials science, the furan nucleus
stands out as a privileged scaffold, integral to a multitude of biologically active compounds and
functional materials. Among the vast family of furan derivatives, 2-Furanacrolein, a simple yet
highly versatile a,B-unsaturated aldehyde, serves as a critical building block for the synthesis of
more complex molecular architectures. Its unique electronic and structural characteristics,
arising from the conjugation of the furan ring with an acrolein moiety, impart a distinct reactivity
profile that is highly valued by synthetic chemists.

This technical guide provides an in-depth exploration of 2-Furanacrolein, moving beyond a
simple cataloging of its properties. We will delve into its comprehensive nomenclature, detailed
physicochemical and spectroscopic characteristics, a validated synthesis protocol with
mechanistic insights, and its applications in research, particularly for professionals in drug
development. Every piece of data and every protocol is presented with the aim of providing not
just information, but actionable intelligence for the laboratory setting.

Section 1: Nomenclature and Chemical Identity

Precise communication in science hinges on unambiguous nomenclature. 2-Furanacrolein is
known by a variety of names across different databases, suppliers, and historical literature.
Understanding these synonyms is crucial for exhaustive literature searches and accurate
material sourcing.
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Synonyms and Alternative Names

The compound is most commonly referred to as 2-Furanacrolein or 3-(2-Furyl)acrolein.
However, numerous other designations are in use.[1] A comprehensive list is provided below.

3-(2-Furyl)-2-propenal

B-(2-Furyl)acrolein[1]

Furylacrolein

(E)-3-(Furan-2-yl)propenal

3-(Furan-2-yl)acrylaldehyde

Furfuralacetone (less common, can be ambiguous)

B-(2-Furfurylidene)acetaldehyde[1]

Furan-2-acrolein[1]

Chemical Identifiers

For unequivocal identification, standardized chemical identifiers are indispensable. The table
below summarizes the key identifiers for 2-Furanacrolein.
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Identifier Value Source
CAS Number 623-30-3 [1]
EINECS Number 210-785-3 [1]
Molecular Formula C7HeO2 [1]
Molecular Weight 122.12 g/mol [1]
IUPAC Name (2E)-3-(Furan-2-yl)prop-2-enal N/A

InChl=1S/C7H602/c8-5-1-3-7-
InChl N/A
4-2-6-9-7/h1-6H/b3-1+

VZIRCHXYMBFNFD-
InChlKey N/A
HNQUOIGGSA-N

SMILES O=CC=Cclcccol N/A

graph "2-Furanacrolein Structure" {
layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C", pos="0,1!", fontcolor="#202124"];

C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"];
C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"];
C4 [label="C", pos="0,-1!", fontcolor="#202124"1;

01 [label="0", pos="0.9,0!", fontcolor="#EA4335"];

C5 [label="C", pos="-1.87,1.2!", fontcolor="#202124"];
C6 [label="C", pos="-2.87,0.5!", fontcolor="#202124"];
C7 [label="C", pos="-3.87,1.2!", fontcolor="#202124"];
02 [label="0", pos="-4.37,2.0!", fontcolor="#EA4335"];

// Furan ring bonds
Cl -- C2 [label=""];
C2 -- C3 [label=""];
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C3 -- C4 [label=""];

C4 -- 01 [label=""];

01 -- C1 [label=""1;

// Double bonds in furan

Cl -- C2 [style=double, len=1.34];

C3 -- C4 [style=double, len=1.34];

// Side chain bonds

C2 -- C5 [label=""];

C5 -- C6 [style=double, len=1.34];

C6 -- C7 [label=""];

C7 -- 02 [style=double, len=1l.2];

// Hydrogens (implicit, but can be added for clarity if needed)
H1 [label="H", pos="0.3,1.9!", fontcolor="#5F6368"];

H3 [label="H", pos="-1.27,-1.4!", fontcolor="#5F6368"];
H4 [label="H", pos="0.3,-1.9!", fontcolor="#5F6368"];
H5 [label="H", pos="-1.57,2.1!", fontcolor="#5F6368"];
H6 [label="H", pos="-3.17,-0.4!", fontcolor="#5F6368"];
H7 [label="H", pos="-4.57,0.5!", fontcolor="#5F6368"];
Cl -- Hl [style=invis];

C3 -- H3 [style=invis];

C4 -- H4 [style=invis];

C5 -- H5 [style=invis];

C6 -- H6 [style=invis];

C7 -- H7 [style=invis];

}

Caption: Chemical structure of 2-Furanacrolein.

Section 2: Physicochemical and Spectroscopic
Properties
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A thorough understanding of a compound's physical and spectroscopic properties is
fundamental for its application in synthesis and for its characterization.

Physicochemical Properties

2-Furanacrolein is typically a light brown or pale yellow crystalline solid at room temperature,
possessing a characteristic cinnamon-like odor.[1] Its properties are summarized in the table

below.
Property Value Conditions
Appearance Light brown powder/crystalline Ambient

solid

Odor Cinnamon-like, spicy, woody N/A
Melting Point 49-55 °C 1 atm
Boiling Point 143 °C 37 mmHg
Solubility Insoluble in water Ambient
Flash Point 99 °C (210.2 °F) Closed cup

Data compiled from multiple sources.

Spectroscopic Profile

The spectroscopic data provides a fingerprint for the molecule, confirming its structure and
purity.

 Infrared (IR) Spectroscopy: The IR spectrum of 2-Furanacrolein is characterized by several
key absorption bands. The most prominent is the strong C=0 stretch of the aldehyde, which,
due to conjugation with the C=C double bond and the furan ring, appears at a lower
wavenumber than a simple aliphatic aldehyde, typically around 1665-1685 cm~1. The C=C
stretching vibration of the alkene is observed in the 1600-1640 cm~* region. The C-H
stretching of the aldehyde proton (H-C=0) can be seen as a pair of weak to medium bands
between 2695-2830 cm~1. Aromatic C-H stretches from the furan ring appear above 3000
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cm~1, while the C-O-C stretching of the furan ether linkage is found in the 1000-1300 cm~1
region.[2][3]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum provides clear diagnostic signals. The aldehydic
proton is the most downfield, typically appearing as a doublet around & 9.5-9.7 ppm. The
vinyl protons of the acrolein moiety appear as doublets or doublets of doublets in the &
6.5-7.5 ppm range, with a large coupling constant (J = 15-16 Hz) characteristic of a trans
configuration. The three protons on the furan ring will have distinct chemical shifts,
typically with H5 being the most deshielded (around & 7.6 ppm), followed by H3 (around &
6.7 ppm) and H4 (around d 6.5 ppm).

o 13C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of
the aldehyde is the most downfield, typically appearing around & 190-195 ppm. The
carbons of the furan ring and the vinyl group will appear in the aromatic/olefinic region (o
110-155 ppm).

e Mass Spectrometry (MS): In an electron ionization (El) mass spectrum, the molecular ion
peak (M*) would be observed at m/z 122. Key fragmentation patterns for a,B3-unsaturated
aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion at m/z
121, and the loss of the entire formyl group (¢CHO, M-29) to give a fragment at m/z 93.[4][5]
Further fragmentation of the furan ring can also occur.

Section 3: Synthesis and Reactivity

2-Furanacrolein is a valuable synthetic intermediate due to its dual reactivity: the electrophilic
aldehyde and the conjugated system which is susceptible to nucleophilic addition.

Synthesis via Claisen-Schmidt Condensation

The most direct and common method for synthesizing 2-Furanacrolein is the Claisen-Schmidt
condensation. This is a base-catalyzed crossed aldol condensation between an aldehyde with
no a-hydrogens (furfural) and another carbonyl compound, in this case, acetaldehyde.

The causality of this reaction choice is clear: furfural, derived from biomass, is an inexpensive
and readily available starting material. The reaction proceeds by the deprotonation of
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acetaldehyde by a base (e.g., NaOH) to form a nucleophilic enolate. This enolate then attacks
the electrophilic carbonyl carbon of furfural. The resulting aldol addition product rapidly
dehydrates under the reaction conditions to yield the thermodynamically stable, conjugated
a,B-unsaturated aldehyde, 2-Furanacrolein. The use of a strong base and the removal of
water drives the equilibrium towards the dehydrated product.

Caption: Experimental workflow for the synthesis of 2-Furanacrolein.

Experimental Protocol: Synthesis of 2-Furanacrolein

This protocol is a self-validating system; progress can be monitored by Thin Layer
Chromatography (TLC), and the final product identity and purity are confirmed by melting point
and spectroscopic analysis.

Materials:

Furfural (freshly distilled, 10 mmol)

o Acetaldehyde (40% aqueous solution, 15 mmol)

e Sodium Hydroxide (NaOH, 12 mmol)

e Ethanol

o Deionized Water

e Hydrochloric Acid (HCI, 1M)

* Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
Procedure:

o Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
furfural (10 mmol) in 20 mL of ethanol. Cool the flask in an ice bath with stirring.

o Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (12 mmol) in 20
mL of deionized water and cool it in the ice bath.
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Condensation: To the stirred, cooled solution of furfural, add the acetaldehyde solution (15
mmol). Slowly add the cold NaOH solution dropwise over 30 minutes, ensuring the
temperature of the reaction mixture does not rise above 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 2-3 hours. The reaction progress can be monitored by TLC (e.g., using
a 3:1 hexane:ethyl acetate eluent), observing the consumption of furfural.

Work-up: Once the reaction is complete, cool the mixture again in an ice bath and neutralize
it by slowly adding 1M HCI until the pH is approximately 7. A yellow-brown precipitate should

form.

 Isolation: Collect the crude product by vacuum filtration and wash the solid with several
portions of cold deionized water.

 Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture
to yield pure 2-Furanacrolein as light brown crystals.

o Characterization: Dry the purified product under vacuum. Determine the yield and confirm its
identity and purity by measuring its melting point and acquiring IR and NMR spectra.

Section 4: Applications in Research and Drug
Development

The furan ring is a bioisostere for phenyl rings and can modulate pharmacokinetic properties
such as metabolic stability and bioavailability.[6] This makes furan-containing compounds,
including derivatives of 2-Furanacrolein, of great interest to medicinal chemists.

Synthetic Intermediate

2-Furanacrolein is a versatile intermediate for creating more complex molecules.[1] Its
aldehyde group can undergo standard transformations (e.g., oxidation to a carboxylic acid,
reduction to an alcohol, or reductive amination), while the a,3-unsaturated system is a classic
Michael acceptor, allowing for the introduction of various nucleophiles at the -position. This
dual reactivity enables the construction of diverse molecular scaffolds for screening in drug
discovery programs.
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Furan Derivatives in Medicinal Chemistry

While 2-Furanacrolein itself is not typically a final drug product, its structural motif is found in
molecules with a wide range of pharmacological activities. Furan-containing compounds have
been investigated for their:

» Anti-inflammatory Activity: Many furan derivatives have shown potent anti-inflammatory
effects.[6][7][8] For instance, certain 2-furanone derivatives exhibit activity comparable to
diclofenac, and benzofuran derivatives have been shown to inhibit the production of
inflammatory mediators like nitric oxide.[7][9] The furan scaffold is often used to synthesize
compounds that target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7]

» Antimicrobial Activity: The furan nucleus is a key component in several antimicrobial agents.
[6] Nitrofurantoin, a well-known antibiotic for urinary tract infections, features a furan ring.[6]
Derivatives of 3-(furan-2-yl)propenoic acid have demonstrated notable activity against
Candida albicans, Staphylococcus aureus, and Escherichia coli.[10] Furthermore, some
furanones have been shown to work synergistically with conventional antibiotics, enhancing
their efficacy.[11][12]

o Anticancer Properties: The furan scaffold has been incorporated into molecules designed as
potential anticancer agents.[13][14]

The synthetic accessibility of 2-Furanacrolein makes it an attractive starting point for
generating libraries of novel furan derivatives to be screened for these and other biological

activities.
Caption: Workflow for NMR spectroscopic analysis of 2-Furanacrolein.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of 2-Furanacrolein is essential. It is classified
as a corrosive and an irritant.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
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e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The
recommended storage temperature is typically 2-8 °C.[1]

» Reactivity Hazards: 2-Furanacrolein is an aldehyde and can undergo exothermic self-
condensation or polymerization, often catalyzed by acids. It may generate flammable or toxic
gases when mixed with azo compounds, dithiocarbamates, nitrides, and strong reducing
agents.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete
safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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